1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is an organic compound with the molecular formula C8H6BrF2IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and fluorine atoms, along with an ethoxy group attached to the benzene ring
Mechanism of Action
Mode of Action
As a halogenated aromatic compound, it may participate in various types of chemical reactions. For example, bromine and iodine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene . For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. The compound is typically stored at temperatures between 2-8°C .
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor, followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, often using palladium catalysts. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents.
Scientific Research Applications
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:
- 1-Bromo-3,5-difluoro-4-iodobenzene
- 2-Bromo-1,3-difluoro-5-iodobenzene
- 1,4-Dibromo-2-fluorobenzene These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine, iodine, and fluorine in this compound provides distinct reactivity and properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2IO/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQZHURZFHCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1Br)I)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.